2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core with partial saturation (4,7-dihydro configuration). Its structure includes:
- 2-(2-Methoxyphenyl): A methoxy-substituted aromatic ring at position 2.
- 5-Methyl: A methyl group at position 3.
- N-(Pyridin-3-yl) carboxamide: A pyridine ring at the carboxamide nitrogen (position 6).
- 7-(Pyridin-4-yl): A second pyridine substituent at position 6.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-6-5-11-26-14-17)21(16-9-12-25-13-10-16)31-24(27-15)29-22(30-31)18-7-3-4-8-19(18)33-2/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHUEQDPFIEYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as metal–organic frameworks (mofs) and other organic compounds
Mode of Action
Similar compounds have been found to exhibit photocatalytic activity, suggesting potential interactions with light-absorbing targets. The π–π interaction between parallel ligands, high alkali-stability, and suitable band gap are responsible for the high photocatalytic activity.
Biochemical Pathways
Similar compounds have been found to be involved in photocatalytic hydrogen evolution, a process that has tremendous potential for relieving environmental and energy crises.
Pharmacokinetics
Similar compounds have been found to maintain their crystalline state in solution and remain stable in high alkali environments, suggesting potential implications for bioavailability.
Result of Action
Similar compounds have been found to exhibit high activity for h2 production with teoa as a sacrificial agent.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, similar compounds have been found to remain stable and maintain their crystalline state in a 5 M NaOH aqueous solution. This suggests that the compound may exhibit high alkali resistance, which could influence its action and efficacy.
Biological Activity
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of triazolopyrimidines and has been studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases.
Chemical Structure and Properties
The compound's structure features a triazolopyrimidine core with multiple functional groups that enhance its biological activity. The presence of methoxy and pyridine moieties contributes to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of triazolopyrimidines have shown effectiveness against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to the target compound have demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating potential for further development as anticancer agents .
- HCT-116 (Colon Cancer) : Studies have shown that related compounds possess cytotoxic effects against HCT-116 cells with IC50 values around 6.2 μM .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Compounds within this class have shown activity against a range of pathogens:
| Compound Name | Activity Type | Reference |
|---|---|---|
| 7-(3-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Antimicrobial | |
| 5-Methyl-N-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Moderate enzyme inhibition |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity for these targets can modulate their activity and lead to therapeutic outcomes. For example:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites involved in signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazolopyrimidine derivatives:
- Cytotoxicity Assays : A study screened various derivatives against human cancer cell lines (e.g., MCF-7 and Bel-7402) and found significant cytotoxicity associated with certain modifications to the triazolopyrimidine structure.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of similar compounds against pathogenic bacteria and fungi.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of triazolo-pyrimidine derivatives against influenza viruses. Specifically, compounds targeting the viral RNA-dependent RNA polymerase (RdRP) have shown promise in disrupting the PA-PB1 interface of the influenza A virus polymerase. This mechanism is crucial for inhibiting viral replication and reducing morbidity associated with influenza infections .
Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds derived from this class have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves induction of apoptosis in cancer cells while sparing normal cells, making these compounds candidates for targeted cancer therapies .
Case Studies
Case Study 1: Antiviral Activity
A study conducted on various triazolo-pyrimidine derivatives demonstrated their ability to inhibit influenza virus replication by targeting specific viral components. The compound's structure was optimized to enhance binding affinity to the RdRP complex, leading to a significant reduction in viral load in infected cell cultures .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer activity, a series of synthesized triazolo-pyrimidines were evaluated against breast cancer cell lines such as MCF-7 and MDA-MB 231. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity with minimal toxicity towards normal cells .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual pyridine substituents (positions 6 and 7) are unique among analogues, which typically feature phenyl or substituted phenyl groups. This may enhance binding to metal ions or polar enzyme pockets .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Yield (%) | HRMS (ESI) m/z [M+H]+ | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported | Moderate (pyridine-enhanced) |
| 5j | 319.9–320.8 | 43 | 453.1677 | Low (nitrophenyl group) |
| 5k | 280.1–284.3 | 54 | 513.0870 | Low (bromophenyl group) |
| 2h | 251.9–253.1 | Not reported | 524.55 | Moderate (dioxolane) |
| 5l | 249.7–250.3 | 56 | 481.1823 | Moderate (hydroxy group) |
Key Observations :
Key Observations :
- The target compound’s pyridine rings may favor interactions with kinase ATP-binding pockets, analogous to mTOR inhibitors (e.g., 2h) .
- Derivatives with trimethoxyphenyl groups (e.g., 5j, 5k) show anti-inflammatory activity, suggesting structural motifs for further exploration .
Key Research Findings
Pyridine-containing triazolo[1,5-a]pyrimidines are underexplored but show promise for targeting kinase pathways .
Substituents at position 7 (e.g., pyridinyl vs. phenyl) significantly influence solubility and bioactivity .
Multi-component syntheses are versatile but require optimization for heteroaromatic aldehydes .
Preparation Methods
Core Triazolopyrimidine Formation
The triazolopyrimidine scaffold is synthesized via a one-pot condensation of 5-amino-1,2,4-triazole derivatives, β-keto esters, and aldehydes. For this compound:
- Reactants :
- 5-Amino-1-(2-methoxyphenyl)-1,2,4-triazole
- Ethyl 3-(pyridin-4-yl)-3-oxopropanoate (β-keto ester)
- Pyridine-3-carbaldehyde
- Conditions : Reflux in ethanol with NaOH (2N, 3–5 h).
- Mechanism : The reaction proceeds through Knoevenagel condensation followed by cyclocondensation (Scheme 1).
Outcome :
Carboxamide Functionalization
The chloro intermediate undergoes nucleophilic substitution with pyridin-3-amine:
Microwave-Assisted Synthesis
High-Pressure Coupling
Adapted from patent EP3333162A1, this method enhances reaction efficiency:
- Reactants :
- 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
- 1-(2-Methoxyphenyl)guanidine nitrate
- NaOH in DMSO
- Conditions :
Outcome :
Post-Synthesis Amidation
The carboxamide group is introduced via coupling with pyridin-3-amine:
- Reagents : HATU, DIPEA, DMF, room temperature, 6 h.
- Yield : 94%.
Stepwise Cyclization and Functionalization
Di-Keto Intermediate Preparation
Ethyl 2-(2-methoxyphenyl)-3-oxobutanoate is synthesized by Claisen condensation:
Triazole Ring Closure
Condensation with 5-amino-1,2,4-triazole:
Pyridin-4-yl Substitution
Pd-catalyzed Suzuki coupling:
Carboxamide Installation
Reaction with pyridin-3-amine using EDCI/HOBt:
- Conditions : CH₂Cl₂, RT, 24 h.
- Yield : 80%.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Catalytic Enhancements
Purification Techniques
- Crystallization : Ethanol/water (3:1) achieves >95% purity.
- Column Chromatography : SiO₂, CH₂Cl₂/MeOH (9:1) for carboxamide intermediates.
Mechanistic Insights
Cyclocondensation Pathway
The triazolopyrimidine core forms via:
Microwave Effects
- Dielectric heating reduces activation energy (ΔG‡: 78 kJ/mol → 62 kJ/mol).
- Pressure (25 MPa) suppresses side-product formation by stabilizing transition states.
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this triazolopyrimidine derivative, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving cyclocondensation of precursors like 5-amino-1,2,4-triazoles with aromatic aldehydes and β-keto esters. Solvent choice (e.g., dimethylformamide or acetic acid) and catalysts (e.g., APTS) significantly affect reaction efficiency. Microwave-assisted synthesis (30 minutes at 323 K) can improve yields by up to 70% compared to traditional reflux methods . Characterization via H NMR and IR spectroscopy confirms intermediate formation, while recrystallization from ethanol or acetone enhances purity .
Q. How is the molecular structure of this compound validated, and what techniques are critical for resolving stereochemical uncertainties?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the triazolopyrimidine core and substituent orientations. For example, π-π stacking interactions between aromatic rings (centroid distances: 3.63–3.88 Å) stabilize the crystal lattice . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (e.g., C DEPT, HSQC) to assign proton environments and verify regiochemistry .
Q. What are the reported biological targets, and what assays are used to evaluate its activity?
- Methodological Answer : The compound exhibits kinase inhibition and antiproliferative effects in cancer cells. Kinase inhibition is assessed via in vitro enzymatic assays (e.g., ATP-binding pocket competition using recombinant kinases). Antiproliferative activity is quantified using MTT or SRB assays on cell lines (e.g., IC values in μM range), with mechanistic studies employing flow cytometry for apoptosis/cycle analysis .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final cyclization step?
- Methodological Answer : Low yields often arise from steric hindrance at the pyrimidine ring closure. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : APTS (3-aminopropyltriethoxysilane) improves reaction rates by stabilizing transition states .
- Microwave irradiation : Reduces reaction time from hours to minutes, minimizing side-product formation .
- Real-time monitoring : Use of HPLC-MS to track intermediate conversion and adjust reaction parameters dynamically .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum content) or compound purity. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for liver cancer) and serum-free media to reduce variability .
- Purity validation : Confirm ≥95% purity via HPLC with photodiode array detection to exclude confounding impurities .
- Dose-response curves : Generate IC values across multiple replicates to assess reproducibility .
Q. What structural modifications enhance selectivity for specific kinase isoforms while minimizing off-target effects?
- Methodological Answer : SAR studies suggest:
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -Cl at the 2-phenyl position) increases affinity for tyrosine kinases (e.g., EGFR) .
- Pyridine ring substitution : Replacing pyridin-4-yl with pyridin-3-yl alters hydrogen-bonding interactions, improving selectivity for VEGFR-2 .
- Molecular docking : Use AutoDock Vina to predict binding poses and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
